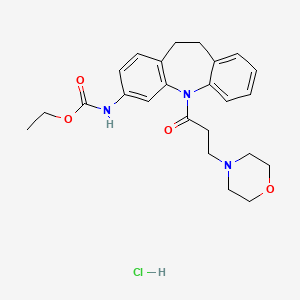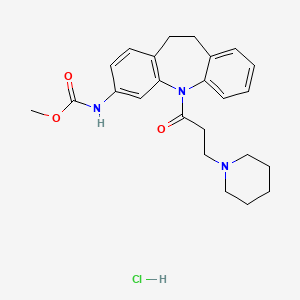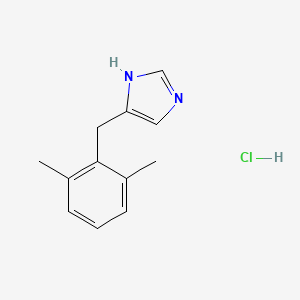![molecular formula C20H20Cu2F14O4+2 B1660621 Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]- CAS No. 80289-21-0](/img/structure/B1660621.png)
Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-” is also known as copper 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate . It is a complex of copper with a fluorinated heptanedionate ligand .
Molecular Structure Analysis
The molecular formula of this compound is C20H20CuF14O6 . It is a complex of copper with two heptanedionate ligands, each of which has been substituted with fluorine and trifluoromethoxy groups .Wissenschaftliche Forschungsanwendungen
Electronic Structure and Magnetism
Copper bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5] exhibits unique electronic and magnetic properties. A study by Wisbey et al. (2007) explored the electronic structure of a similar metal-organic copper spin-1/2 molecule, highlighting its magnetic moment and the agreement between photoemission results and model calculations. This molecule showed a small gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, indicating potential for application in magnetic and electronic devices (Wisbey et al., 2007).
Crystal Structures and Coordination Chemistry
Crystal structures of copper complexes offer insights into coordination chemistry and potential applications in materials science. Wang et al. (2021) investigated the crystal structures of bimetallic molecular compounds with copper, which included isolated tetrahedral cations of copper(I) ions. Such structural insights are crucial for the development of new materials and catalysts (Wang, Nisbet & Poeppelmeier, 2021).
Copper Catalysis
Copper complexes are known for their catalytic properties. Nandurkar et al. (2007) found that copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an efficient catalyst for N-arylation of various amines, demonstrating the potential of copper complexes in organic synthesis and industrial applications (Nandurkar, Bhanushali, Bhor & Bhanage, 2007).
Luminescent Properties and Temperature Sensing
The luminescent properties of copper complexes have been explored for potential applications in temperature sensing. Wang et al. (2014) synthesized a copper(I) cluster compound with dual emissions, demonstrating its ability as a self-calibrated molecular thermometer over a wide temperature range. This highlights the utility of copper complexes in sensing and diagnostic applications (Wang, Li, Zheng, Huang & Li, 2014).
Copper Complexes in Superoxide Dismutation
Copper complexes have been investigated for their ability to catalyze the dismutation of superoxide ions. Schepetkin et al. (2006) studied two copper(II) complexes capable of catalyzing the dismutation of superoxide anion and decomposition of H2O2, suggesting their potential as superoxide dismutase mimetics and antioxidants in biological systems (Schepetkin, Potapov, Khlebnikov, Korotkova, Lukina, Malovichko, Kirpotina & Quinn, 2006).
Safety and Hazards
This compound has been associated with various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, and flammability .
Eigenschaften
IUPAC Name |
dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F7O2.2Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;;/q;;2*+2/p-2/b2*5-4-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVXQSFIEOMONY-WSTITRFPSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Cu+2].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cu2F14O4+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137700689 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

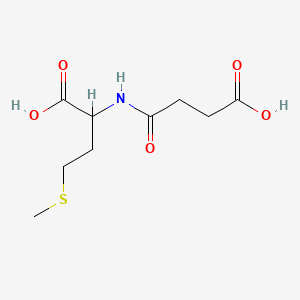

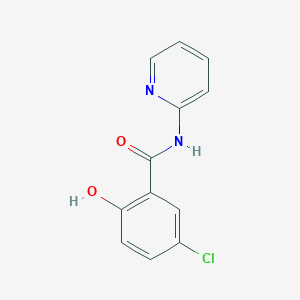

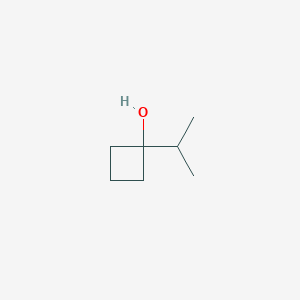

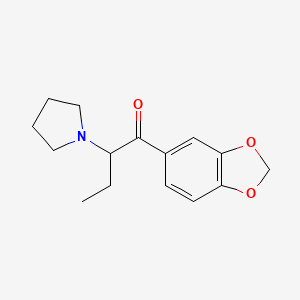
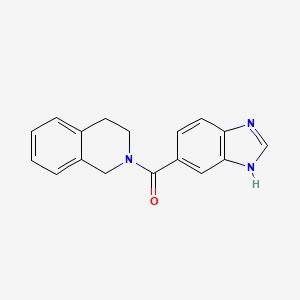
![Pyrido[3,2-d]pyrimidin-4(3H)-one, 6-methyl-](/img/structure/B1660551.png)
![1-Anilino-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B1660553.png)
